4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 4-methoxy-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde. The Chemical Abstracts Service registry number for this compound is 1119449-75-0, providing a unique identifier for database searches and regulatory documentation.
The molecular formula C₁₅H₂₁NO₂ reveals the elemental composition consisting of fifteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight has been calculated as 247.33-247.34 grams per mole, with slight variations in reported values likely attributable to different calculation methodologies or rounding conventions.
The International Chemical Identifier representation provides a standardized structural description: InChI=1S/C15H21NO2/c1-12-4-3-7-16(9-12)10-14-8-13(11-17)5-6-15(14)18-2/h5-6,8,11-12H,3-4,7,9-10H2,1-2H3. This notation encompasses the complete connectivity information including the piperidine ring system, the methoxy substituent, and the aldehyde functionality.
The compound exhibits several notable structural features that contribute to its chemical identity. The benzaldehyde core provides the primary aromatic framework, while the methoxy group at the 4-position introduces electron-donating characteristics that influence the electronic properties of the aromatic system. The 3-methylpiperidine substituent attached via a methylene bridge represents the most distinctive structural element, contributing both steric bulk and basic nitrogen functionality to the molecule.
Three-Dimensional Conformational Analysis via X-ray Crystallography
Crystallographic analysis of piperidine-containing compounds reveals important conformational preferences that likely apply to this compound. Studies of related piperidine derivatives demonstrate that the six-membered nitrogen heterocycle consistently adopts chair conformations in the solid state, which represents the most energetically favorable arrangement.
Research on N-benzylpiperidin-4-yl compounds has shown that piperidine rings maintain chair conformations with equatorial positioning of substituents to minimize steric interactions. In crystallographic studies of similar structures, the piperidine nitrogen atom typically exhibits pyramidal geometry with bond angles approaching tetrahedral values, and the methyl substituent on the piperidine ring preferentially occupies equatorial positions to avoid unfavorable axial interactions.
The crystal structure analysis of related compounds indicates that benzyl-type substituents attached to piperidine nitrogen atoms demonstrate considerable conformational flexibility. The methylene bridge connecting the piperidine nitrogen to the aromatic system allows for rotational freedom that can accommodate various molecular conformations in the solid state. This flexibility is particularly relevant for this compound, where the methylene linker provides similar conformational degrees of freedom.
Intermolecular interactions in crystals of related benzaldehyde derivatives frequently involve hydrogen bonding patterns, particularly when methoxy groups are present. The aldehyde functionality can participate in weak hydrogen bonding interactions, while the methoxy oxygen atom serves as a hydrogen bond acceptor. The piperidine nitrogen, being a tertiary amine, does not participate directly in hydrogen bonding as a donor but can act as an acceptor under appropriate geometric conditions.
Isomerism and Stereochemical Considerations
The stereochemical analysis of this compound reveals the presence of one stereogenic center located at the carbon atom bearing the methyl group on the piperidine ring. This stereocenter gives rise to two possible enantiomers: the R-configuration and the S-configuration, corresponding to different spatial arrangements of the methyl substituent relative to the piperidine ring framework.
Examination of 3-methylpiperidine stereochemistry indicates that both enantiomers exhibit distinct physical and potentially biological properties. The R-enantiomer, designated as (R)-3-methylpiperidine, corresponds to Chemical Abstracts Service number 16078-25-4, while the S-enantiomer possesses different identifying characteristics. In the context of the complete benzaldehyde derivative, these stereochemical differences can influence molecular recognition, binding affinity, and overall three-dimensional shape.
The conformational analysis of related piperidine derivatives suggests that the preferred chair conformation of the six-membered ring positions the methyl substituent in an equatorial orientation to minimize steric strain. This conformational preference applies to both enantiomers, although the absolute spatial orientation of the methyl group differs between the R and S forms. The equatorial positioning is energetically favored by approximately 7.6 kilojoules per mole compared to the axial arrangement, ensuring that the equatorial conformation predominates under normal conditions.
Stereochemical considerations extend beyond the piperidine ring to encompass the overall molecular conformation. The methylene bridge connecting the piperidine nitrogen to the benzaldehyde framework introduces additional conformational complexity, as rotation around the carbon-nitrogen and carbon-carbon bonds can generate multiple low-energy conformations. These conformational states may interconvert rapidly in solution while maintaining the underlying stereochemical integrity at the 3-methylpiperidine center.
Comparative Structural Analysis with Piperidine-Substituted Benzaldehyde Derivatives
Comparative structural analysis reveals significant insights when examining this compound alongside related piperidine-substituted benzaldehyde derivatives. The compound 3-(3-Methylpiperidin-1-yl)benzaldehyde, with molecular formula C₁₃H₁₇NO, represents a closely related structure lacking the methoxy substituent. This structural comparison demonstrates the influence of the methoxy group on electronic properties and potential biological activity.
The presence of the methoxy group in the 4-position of the benzaldehyde ring significantly alters the electronic characteristics compared to unsubstituted derivatives. Methoxy groups function as electron-donating substituents through resonance effects, increasing electron density on the aromatic ring and potentially enhancing nucleophilic reactivity at the aldehyde carbon. This electronic modification contrasts with compounds such as 4-Methoxy-3-methylbenzaldehyde, which lacks the piperidine substituent but maintains the methoxy functionality.
Related compounds in the piperidine-benzaldehyde family include 4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]benzaldehyde, which differs only in the position of methyl substitution on the piperidine ring. This positional isomerism can influence both conformational preferences and potential biological activity, as the 2-methylpiperidine and 3-methylpiperidine systems exhibit different steric environments and conformational constraints.
The compound 4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde provides an interesting comparison featuring a five-membered nitrogen heterocycle instead of the six-membered piperidine ring. With molecular formula C₁₃H₁₇NO₂ and molecular weight 219.28 grams per mole, this pyrrolidine analog demonstrates how ring size affects overall molecular geometry and potentially biological properties.
Analysis of computed molecular properties reveals systematic trends across this series of compounds. The target compound exhibits a topological polar surface area of 29.54 square angstroms and a calculated logarithmic partition coefficient of 2.74, indicating moderate lipophilicity. These properties position the compound within an optimal range for potential membrane permeability while maintaining sufficient polarity for aqueous solubility.
The comparative analysis demonstrates that structural modifications in the piperidine-benzaldehyde family significantly influence molecular properties and potential applications. The combination of methoxy substitution and 3-methylpiperidine functionality in the target compound creates a unique balance of electronic, steric, and physicochemical characteristics that distinguish it from related structures in this important class of organic compounds.
Properties
IUPAC Name |
4-methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-4-3-7-16(9-12)10-14-8-13(11-17)5-6-15(14)18-2/h5-6,8,11-12H,3-4,7,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISJPJSRMYEKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC(=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 3-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial-grade equipment and reagents to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzoic acid.
Reduction: 4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzyl alcohol.
Scientific Research Applications
4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Insect Interaction : Benzaldehyde derivatives with electron-donating groups (e.g., methoxy) are critical in plant-insect communication. The target compound’s piperidine substituent may modulate receptor specificity compared to simpler analogs like 3,4,5-trimethoxy benzaldehyde .
Synthetic Challenges : Bulky substituents (e.g., piperidinylmethyl) require optimized reaction conditions to avoid steric hindrance during functionalization .
Solubility and Bioavailability : Piperidine-containing derivatives exhibit improved solubility in organic solvents compared to naphthoxymethyl or alkyne-substituted analogs, enhancing their applicability in drug formulation .
Biological Activity
4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde, with the molecular formula CHNO and CAS Number 1119449-75-0, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and specific case studies highlighting its pharmacological effects.
Synthesis
The compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with substituted benzaldehydes. The synthesis typically aims to enhance the compound's biological efficacy while ensuring high yields and purity.
Biological Evaluation
The biological activity of this compound has been assessed in several studies, focusing on its anticancer properties and effects on various cellular mechanisms.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 2.43 - 7.84 | Induction of apoptosis and microtubule destabilization |
| HepG2 (Liver Cancer) | 4.98 - 14.65 | Inhibition of cell proliferation |
These findings suggest that the compound may act as a microtubule-destabilizing agent, which is crucial for cancer cell division and survival.
The mechanisms by which this compound exerts its biological effects include:
- Microtubule Destabilization : Similar compounds have shown effective inhibition of microtubule assembly, leading to cell cycle arrest in the G2/M phase .
- Apoptosis Induction : Compounds in this class have been reported to enhance caspase activity, indicating a potential for inducing programmed cell death in cancer cells .
- Selective Cytotoxicity : The selectivity observed against cancerous cells compared to non-cancerous cells suggests a favorable therapeutic index .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds, providing insights into their pharmacological profiles:
Study on Microtubule-Destabilizing Agents
A study focused on a series of benzaldehyde derivatives demonstrated that certain structural modifications could enhance anticancer activity. Compounds with similar piperidine moieties showed promising results against breast cancer cell lines, with significant growth inhibition noted at low concentrations .
In Silico Studies
Molecular docking studies have indicated that this compound can effectively bind to the colchicine-binding site on tubulin, further supporting its role as a microtubule destabilizer. The predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile suggests favorable pharmacokinetic properties for further development as an anticancer agent .
Q & A
Q. Table 1: Comparison of Synthetic Routes for Analogous Compounds
| Compound | Starting Materials | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | 4-Methoxybenzaldehyde + 4-methylpiperidine | Acid/Base | 75–84 | |
| 2-[(3-Methylpiperidin-1-yl)methyl]benzaldehyde | Benzyl chloride + 3-methylpiperidine | Oxidation (e.g., KMnO₄) | ~60 |
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
Key methods include:
- NMR Spectroscopy :
- ¹H NMR : Peaks for aldehyde proton (~9.8 ppm), methoxy group (~3.8 ppm), and piperidine protons (δ 1.2–2.8 ppm).
- ¹³C NMR : Aldehyde carbon (~190 ppm), aromatic carbons (δ 110–160 ppm), and piperidine carbons (δ 20–60 ppm) .
- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (e.g., m/z ~247 for C₁₅H₂₁NO₂) .
Advanced: How do substituents influence the compound’s reactivity in nucleophilic additions?
Answer:
- Electron-Donating Effects : The 3-methylpiperidinyl group increases electron density at the aldehyde carbon via inductive effects, enhancing nucleophilic attack (e.g., Grignard reactions) .
- Steric Hindrance : The bulky piperidine ring may slow reactions at the aldehyde site, requiring optimized conditions (e.g., polar aprotic solvents) .
Q. Table 2: Reactivity Comparison with Analogues
| Substituent Position | Reaction Rate (Relative) | Selectivity | Reference |
|---|---|---|---|
| 3-(4-Methylpiperidinyl) | Moderate | High (due to steric shielding) | |
| 3-(Trifluoromethyl) | Slow (electron-withdrawing effect) | Low |
Advanced: What strategies enhance biological activity in analogs of this compound?
Answer:
- Piperidine Modification : Introduce polar groups (e.g., hydroxyl) to improve solubility and target binding .
- Aldehyde Functionalization : Convert to Schiff bases or thiosemicarbazones for antimicrobial or anticancer activity .
- Bioisosteric Replacement : Replace methoxy with trifluoromethoxy for metabolic stability .
Q. Example :
- Schiff Base Derivatives : Showed 2–4× higher antibacterial activity against E. coli compared to the parent aldehyde .
Advanced: How to resolve contradictions in reported biological data for benzaldehyde derivatives?
Answer:
Discrepancies arise due to:
- Experimental Variability : Differences in cell lines (e.g., A549 vs. HCT15) or assay protocols .
- Structural Nuances : Minor substituent changes (e.g., 3-methyl vs. 4-methylpiperidine) alter target binding .
Q. Methodological Recommendations :
Standardize Assays : Use identical cell lines and concentrations.
Structural Validation : Confirm purity (>95%) via HPLC and elemental analysis .
Basic: What are the key physicochemical properties of this compound?
Answer:
- Molecular Formula : C₁₅H₂₁NO₂
- Molecular Weight : 247.33 g/mol
- Solubility : Lipophilic (soluble in DMSO, chloroform; insoluble in water) .
- Melting Point : ~38–40°C (varies with purity) .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase) .
- QSAR Models : Correlate substituent electronegativity with antimicrobial potency .
Q. Example :
- Piperidine Derivatives : Predicted to inhibit dopamine receptors due to structural similarity to known ligands .
Basic: How to optimize purification for high-purity yields?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate).
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity .
Advanced: What are the challenges in scaling up synthesis for in vivo studies?
Answer:
- Catalyst Efficiency : Homogeneous catalysts (e.g., BF₃·Et₂O) may require recycling .
- Byproduct Formation : Monitor for over-alkylation using TLC or GC-MS .
Advanced: How does the compound’s stability affect long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
